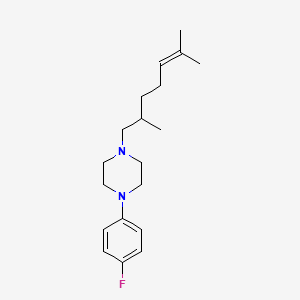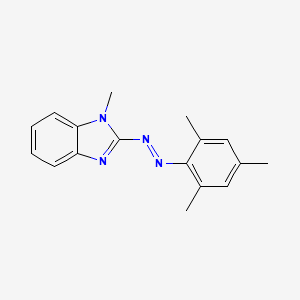![molecular formula C18H17IN2O3S B5107947 propyl 4-({[(2-iodobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5107947.png)
propyl 4-({[(2-iodobenzoyl)amino]carbonothioyl}amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl 4-({[(2-iodobenzoyl)amino]carbonothioyl}amino)benzoate, also known as PAA, is a chemical compound that has gained significant attention in the field of scientific research. PAA is a thioamide derivative of benzoic acid and has been studied for its potential applications in various fields.
Mécanisme D'action
The mechanism of action of propyl 4-({[(2-iodobenzoyl)amino]carbonothioyl}amino)benzoate is not fully understood. However, studies have suggested that it acts by inhibiting the activity of certain enzymes involved in inflammation and cancer development. It has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
propyl 4-({[(2-iodobenzoyl)amino]carbonothioyl}amino)benzoate has been shown to have various biochemical and physiological effects. In vitro studies have shown that it inhibits the activity of certain enzymes involved in inflammation and cancer development. It has also been shown to induce apoptosis in cancer cells. In vivo studies have shown that propyl 4-({[(2-iodobenzoyl)amino]carbonothioyl}amino)benzoate possesses anti-inflammatory and anti-cancer properties. It has been shown to reduce tumor growth in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of propyl 4-({[(2-iodobenzoyl)amino]carbonothioyl}amino)benzoate is its potential as a drug candidate for the treatment of various types of cancer. It has been shown to possess anti-cancer properties and has the potential to be developed into a new cancer therapy. Another advantage is its potential use as a pesticide. It has been shown to possess insecticidal and fungicidal properties, making it a promising candidate for the development of environmentally friendly pesticides. However, one of the limitations of propyl 4-({[(2-iodobenzoyl)amino]carbonothioyl}amino)benzoate is its toxicity. It has been shown to be toxic to certain cell types, and its toxicity needs to be carefully evaluated before it can be used in clinical trials.
Orientations Futures
There are several future directions for the study of propyl 4-({[(2-iodobenzoyl)amino]carbonothioyl}amino)benzoate. One direction is the development of propyl 4-({[(2-iodobenzoyl)amino]carbonothioyl}amino)benzoate-based drugs for the treatment of various types of cancer. Another direction is the development of propyl 4-({[(2-iodobenzoyl)amino]carbonothioyl}amino)benzoate-based pesticides for use in agriculture. Further studies are needed to evaluate the safety and efficacy of propyl 4-({[(2-iodobenzoyl)amino]carbonothioyl}amino)benzoate in these applications. Another direction is the study of propyl 4-({[(2-iodobenzoyl)amino]carbonothioyl}amino)benzoate as a polymer additive. It has been shown to improve the mechanical properties of polymers, and further studies are needed to evaluate its potential use in various industrial applications.
Méthodes De Synthèse
The synthesis of propyl 4-({[(2-iodobenzoyl)amino]carbonothioyl}amino)benzoate involves the reaction of 2-iodobenzoyl chloride with thiourea in the presence of a base, followed by the reaction of the resulting product with propyl 4-aminobenzoate. The final product is obtained by recrystallization from ethanol. The purity of the product is confirmed through various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
Propyl 4-({[(2-iodobenzoyl)amino]carbonothioyl}amino)benzoate has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, propyl 4-({[(2-iodobenzoyl)amino]carbonothioyl}amino)benzoate has been shown to possess anti-inflammatory and anti-cancer properties. It has been studied as a potential drug candidate for the treatment of various types of cancer, including breast, lung, and colon cancer. In agriculture, propyl 4-({[(2-iodobenzoyl)amino]carbonothioyl}amino)benzoate has been studied for its potential use as a pesticide. It has been shown to possess insecticidal and fungicidal properties, making it a promising candidate for the development of environmentally friendly pesticides. In material science, propyl 4-({[(2-iodobenzoyl)amino]carbonothioyl}amino)benzoate has been studied for its potential use as a polymer additive. It has been shown to improve the mechanical properties of polymers, making them more durable and resistant to wear and tear.
Propriétés
IUPAC Name |
propyl 4-[(2-iodobenzoyl)carbamothioylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17IN2O3S/c1-2-11-24-17(23)12-7-9-13(10-8-12)20-18(25)21-16(22)14-5-3-4-6-15(14)19/h3-10H,2,11H2,1H3,(H2,20,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLXQFXPPZYNSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17IN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[4-(methylsulfonyl)-1-piperazinyl]-5-nitroquinoline](/img/structure/B5107867.png)


![3,3'-methylenebis{6-[(3-nitrobenzoyl)amino]benzoic acid}](/img/structure/B5107894.png)
![N-(2-furylmethyl)-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5107895.png)
![N-(4-methoxyphenyl)dibenzo[a,c]phenazine-11-carboxamide](/img/structure/B5107903.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(3-methylbenzyl)glycinamide](/img/structure/B5107908.png)
![5-[(sec-butylamino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5107912.png)
![2-[3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B5107913.png)
![2-[4-(2-chloro-3,4-dimethoxybenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B5107918.png)
![N~2~-(3,5-dimethylphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5107924.png)
![2-({4-[4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B5107953.png)
![ethyl 2-ethyl-3-{[2-hydroxy-2-(4-nitrophenyl)ethyl]amino}-2-butenoate](/img/structure/B5107966.png)
